1-(4-Methoxyphenyliminomethyl)-2-naphthol
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Overview
Description
1-(4-Methoxyphenyliminomethyl)-2-naphthol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyliminomethyl)-2-naphthol can be synthesized through a condensation reaction between 4-methoxyaniline and 2-hydroxy-1-naphthaldehyde. The reaction typically involves the following steps:
Mixing the Reactants: 4-methoxyaniline and 2-hydroxy-1-naphthaldehyde are mixed in an appropriate solvent, such as ethanol or methanol.
Heating: The mixture is heated under reflux conditions for several hours to facilitate the condensation reaction.
Cooling and Filtration: After the reaction is complete, the mixture is cooled, and the resulting solid product is filtered and washed with cold solvent to remove any impurities.
Drying: The purified product is dried under reduced pressure to obtain this compound in its solid form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale equipment and more efficient purification techniques. The use of continuous flow reactors and automated filtration systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyliminomethyl)-2-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the Schiff base can lead to the formation of secondary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.
Scientific Research Applications
1-(4-Methoxyphenyliminomethyl)-2-naphthol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and antioxidant activities.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyliminomethyl)-2-naphthol involves its interaction with various molecular targets and pathways:
Metal Complexation: As a ligand, it can form stable complexes with metal ions, which can enhance its catalytic and biological activities.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity, leading to cell death.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)iminomethyl]phenol
- 2-[(4-Chlorophenyl)iminomethyl]phenol
- 2-[(4-Methoxyphenyl)amino]methylphenol
Uniqueness
1-(4-Methoxyphenyliminomethyl)-2-naphthol is unique due to its specific structural features, such as the presence of both naphthol and methoxyphenyl groups
Properties
IUPAC Name |
1-[(4-methoxyphenyl)iminomethyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-21-15-9-7-14(8-10-15)19-12-17-16-5-3-2-4-13(16)6-11-18(17)20/h2-12,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZFMCMRXXHNJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036-14-2 |
Source
|
Record name | NSC204956 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-METHOXYPHENYLIMINOMETHYL)-2-NAPHTHOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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